molecular formula C13H13N3O3S B5632898 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide

2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide

Cat. No. B5632898
M. Wt: 291.33 g/mol
InChI Key: ICLZVZYLMANZNT-UHFFFAOYSA-N
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Description

The compound “2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide” is a chemical compound with the linear formula C14H15N3O2S . It is part of a collection of rare and unique chemicals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various cyclization processes or domino reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an acetamide group, which is a combination of an acetyl group (CH3CO-) and an amide group (NH2) .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds, particularly pyridines and pyrimidines. These structures are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals. The compound’s ability to undergo condensation reactions makes it valuable for constructing complex molecules under controlled conditions, such as microwave irradiation .

Biological Activity Profiling

The pyrimidinyl moiety of the compound is of interest in the study of biological activity. Pyrimidines are known to exhibit a range of biological activities, including antiviral, antibacterial, and anticancer properties. Researchers can use this compound to explore novel therapeutic agents by modifying its structure and assessing the biological responses .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-19-10-4-2-9(3-5-10)15-12(18)8-20-13-14-7-6-11(17)16-13/h2-7H,8H2,1H3,(H,15,18)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLZVZYLMANZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7162366

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